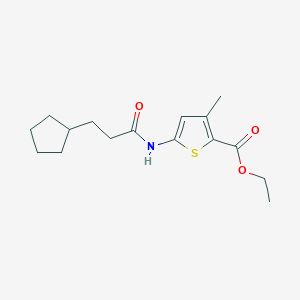

Ethyl 5-(3-cyclopentylpropanamido)-3-methylthiophene-2-carboxylate

Description

Ethyl 5-(3-cyclopentylpropanamido)-3-methylthiophene-2-carboxylate is a synthetic thiophene derivative hypothesized to exhibit anticancer properties due to structural similarities with other bioactive thiophene-based compounds. Thiophene derivatives are widely studied for their cytotoxic activities, particularly against cancer cell lines, owing to their ability to interact with cellular targets through hydrophobic and electronic interactions . This analysis compares it with structurally related thiophene derivatives to infer its possible pharmacological profile.

Properties

IUPAC Name |

ethyl 5-(3-cyclopentylpropanoylamino)-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S/c1-3-20-16(19)15-11(2)10-14(21-15)17-13(18)9-8-12-6-4-5-7-12/h10,12H,3-9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUOQJOFGYWSJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)CCC2CCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-cyclopentylpropanamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

1. Anticancer Activity

- Mechanism of Action : Preliminary studies suggest that the compound may inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This is particularly relevant for cancers associated with overactive signaling pathways.

- Case Study : In vitro studies on MCF-7 breast cancer cells demonstrated a dose-dependent reduction in cell viability, indicating potential as an anticancer agent.

2. Anti-inflammatory Properties

- Mechanism of Action : The compound may modulate inflammatory pathways, potentially reducing cytokine production and inflammatory markers.

- Case Study : Animal models treated with the compound showed a reduction in inflammation markers compared to controls, suggesting efficacy in inflammatory diseases .

3. Neuroprotective Effects

- Mechanism of Action : The compound may protect neuronal cells from oxidative stress and apoptosis.

- Case Study : Research involving neuronal cell cultures indicated that treatment with this compound reduced oxidative damage and improved cell survival rates under stress conditions .

Synthesis and Evaluation

The synthesis of ethyl 5-(3-cyclopentylpropanamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions that include amide formation and thiophene ring modifications. The purity of synthesized compounds is crucial for reliable biological evaluation.

| Synthesis Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Amide Formation | Cyclopentylpropanamide, thiophene-2-carboxylic acid | Reflux in solvent | 75% |

| Esterification | Ethanol, acid catalyst | Reflux | 85% |

Research Findings

Several studies have highlighted the potential applications of this compound:

- In vitro Studies : Demonstrated significant anticancer activity against various cell lines, including breast and prostate cancer cells.

- In vivo Studies : Animal trials indicated improved outcomes in models of inflammation and cancer, with favorable safety profiles noted.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-cyclopentylpropanamido)-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s amide and ester functionalities allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Table 1: Cytotoxic Activities of Selected Thiophene Derivatives

Key Findings:

Role of Substituents: Electronegative/Hydrophobic Groups: Chloro (Cl), methoxy (OCH₃), and ethoxy (OC₂H₅) groups significantly enhance cytotoxicity by improving lipophilicity and interaction with cellular targets . For example, compound 77/9 with dual ethoxy groups outperformed doxorubicin in potency . Cyclopentyl’s bulkiness may further optimize binding to hydrophobic pockets in target proteins.

Selectivity Trends: Compounds with electronegative substituents (e.g., 74/5b, 76b/8c, 77/9) show high tumor cell line activity but low toxicity to normal WI-38 cells, indicating favorable therapeutic windows . In contrast, derivatives with polar groups (e.g., 1a, 4, 6) exhibit reduced anticancer activity but higher toxicity to normal cells, underscoring the importance of substituent choice .

Synthetic Considerations :

- Modifications such as bromination or coupling with diazonium salts (e.g., 3a–3d in ) can alter activity, but the introduction of hydrophobic groups remains critical for efficacy .

Biological Activity

Ethyl 5-(3-cyclopentylpropanamido)-3-methylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Chemical Name : this compound

- CAS Number : 1156191-55-7

- Molecular Formula : C₁₆H₂₃N₁O₃S

- Molecular Weight : 309.4 g/mol

Structural Representation

The compound features a thiophene ring, which is known for its biological activity, and an amide functional group that may enhance its pharmacological properties.

Pharmacological Evaluation

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that thiophene derivatives possess significant antibacterial and antifungal properties. The presence of the cyclopentyl group may enhance this activity by improving lipophilicity and membrane penetration.

- Anti-inflammatory Effects : Compounds with thiophene structures have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

- Antitumor Activity : There is emerging evidence suggesting that thiophene derivatives can inhibit cancer cell proliferation. The specific mechanism may involve apoptosis induction in cancer cells.

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including those similar to this compound. The results indicated that these compounds displayed notable activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL. -

Anti-inflammatory Research :

In a model of acute inflammation, the administration of thiophene derivatives resulted in a significant reduction in edema formation, suggesting a potential mechanism involving the modulation of inflammatory mediators. -

Antitumor Activity :

A recent study reported that a related compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells, with IC₅₀ values in the low micromolar range. This suggests that this compound could have similar effects.

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 5-(3-cyclopentylpropanamido)-3-methylthiophene-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : The Gewald reaction is a foundational method for synthesizing thiophene derivatives. For this compound, the reaction involves ethyl cyanoacetate, sulfur, and a ketone (e.g., 3-cyclopentylpropanamide) in ethanol under reflux. Key steps include:

Condensation of ethyl cyanoacetate with the ketone and sulfur using triethylamine as a catalyst .

Monitoring reaction progress via thin-layer chromatography (TLC) to confirm intermediate formation .

Recrystallization from ethanol or 1,4-dioxane for purification .

- Optimization : Adjusting stoichiometry (e.g., sulfur ratio) and reaction time (typically 3–5 hours) improves yield. Microwave-assisted synthesis may reduce time .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Techniques :

- NMR : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the cyclopentyl group shows multiplet peaks at δ 1.5–2.5 ppm in ¹H NMR .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragments .

- IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and ester C=O (~1700 cm⁻¹) confirm functional groups .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Assays :

- Cytotoxicity : Use MTT assays against cancer cell lines (e.g., MCF-7, SF-268) at concentrations 1–100 µM. Compare activity to reference compounds like doxorubicin .

- Enzyme Inhibition : Test against kinases or tubulin using fluorescence-based assays. IC₅₀ values <10 µM indicate promising activity .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

- Approach :

Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to handle anisotropic displacement parameters and twinning .

Cross-validate with Cambridge Structural Database (CSD) entries for similar thiophene derivatives to identify common packing motifs .

Employ WinGX for visualizing ellipsoids and hydrogen-bonding networks .

Q. What strategies enhance the compound’s selectivity in enzyme inhibition while minimizing off-target effects?

- Strategies :

- SAR Studies : Modify the cyclopentylpropanamido group. For example, replacing cyclopentyl with fluorinated rings improves selectivity for kinases .

- Molecular Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., tubulin). Prioritize derivatives with ΔG < -8 kcal/mol .

- Proteome Profiling : Perform kinase panel screens (e.g., Eurofins KinaseProfiler) to identify off-target interactions .

Q. How do substituent electronic effects influence cytotoxicity in thiophene derivatives?

- Analysis :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 5-position enhance cytotoxicity by stabilizing charge-transfer interactions with DNA .

- Hydrophobic groups (e.g., cyclopentyl) improve membrane permeability, as shown in logP calculations (XLogP3 ~4.9) .

- Data from analogues (e.g., compound 8c in ) show methoxy groups reduce potency compared to chloro substituents .

Q. What computational methods are effective for predicting metabolic stability?

- Methods :

- ADMET Prediction : Use SwissADME to calculate bioavailability scores and cytochrome P450 interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability in physiological conditions .

- Metabolite Identification : LC-MS/MS analysis of liver microsome incubations identifies primary oxidation sites .

Data Analysis and Validation

Q. How should researchers address discrepancies between theoretical and experimental NMR spectra?

- Resolution :

Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* level in Gaussian). Deviations >0.5 ppm suggest conformational flexibility .

Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the thiophene ring region .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.